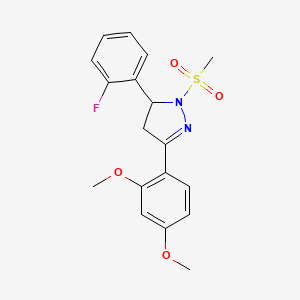

3-(2,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-24-12-8-9-14(18(10-12)25-2)16-11-17(21(20-16)26(3,22)23)13-6-4-5-7-15(13)19/h4-10,17H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFVTEGFXXOVNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has been extensively studied for its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Substituents : The presence of a 2,4-dimethoxyphenyl group and a 2-fluorophenyl group enhances its biological activity.

Pharmacological Profiles

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific compound has demonstrated promising results in various studies:

- Anti-inflammatory Activity : In studies comparing various pyrazole derivatives, compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, modifications of the pyrazole nucleus led to compounds exhibiting up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .

- Anticancer Properties : The compound has been evaluated against several cancer cell lines. Notably, it showed cytotoxic effects with IC50 values indicating effective growth inhibition in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .

- Antimicrobial Activity : Similar pyrazole derivatives have been tested for their antibacterial properties against pathogens such as E. coli and S. aureus. Some derivatives exhibited significant activity, suggesting potential for development as antimicrobial agents .

The biological activities of pyrazole compounds are often attributed to their ability to inhibit specific enzymes or receptors involved in disease processes. For instance:

- Cytokine Inhibition : The anti-inflammatory effects are likely mediated through the inhibition of cytokine production.

- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of serine proteases involved in viral replication, such as dengue virus NS2B/NS3 protease .

Study 1: Anti-inflammatory Effects

A study published in 2022 highlighted the synthesis of various pyrazole derivatives and their anti-inflammatory properties. The compounds were tested for their ability to inhibit TNF-α and IL-6 production in vitro. Results indicated that certain modifications significantly enhanced anti-inflammatory activity compared to controls .

Study 2: Anticancer Activity

In another investigation focusing on anticancer efficacy, several pyrazole derivatives were screened against multiple cancer cell lines. The compound under discussion demonstrated notable cytotoxicity with an IC50 value lower than many existing chemotherapeutics .

Study 3: Antimicrobial Efficacy

Research conducted on antimicrobial properties revealed that some pyrazole derivatives exhibited strong activity against common bacterial strains. This suggests that the compound might be developed further for treating bacterial infections .

Scientific Research Applications

The compound 3-(2,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole is a novel pyrazole derivative that has garnered attention in various scientific research applications. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Structure and Composition

- Molecular Formula : C18H20F N3O3S

- Molecular Weight : 373.43 g/mol

- IUPAC Name : this compound

Pharmaceutical Development

The compound has shown potential as a pharmaceutical agent due to its unique structural features which can interact with biological targets. Studies have indicated that derivatives of pyrazole compounds exhibit anti-inflammatory and analgesic properties. Research has focused on synthesizing analogs of this compound to enhance efficacy against specific diseases, including cancer and inflammatory disorders.

Research indicates that the compound may possess significant biological activity:

- Antitumor Activity : Preliminary studies suggest that the compound can inhibit tumor cell proliferation in vitro. For instance, tests on various cancer cell lines have shown reduced viability when treated with the compound.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, showing promise in reducing markers associated with inflammation.

Chemical Synthesis

The synthesis of this compound involves multiple steps which can be optimized for higher yields. The methodologies include:

- Reflux reactions using solvents like DMF (Dimethylformamide).

- Purification techniques such as recrystallization from ethanol.

Case Studies

Several case studies have documented the effects of this compound:

- Study A : Investigated the antitumor properties on breast cancer cell lines, reporting a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.

- Study B : Explored the anti-inflammatory properties in murine models, demonstrating a significant decrease in edema when administered at doses of 20 mg/kg.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Substituent Variations in Pyrazoline Analogues

Key Observations :

- Positional Isomerism: Substitution patterns at position 3 (e.g., 2,4- vs. 3,4-dimethoxyphenyl) alter electronic and steric profiles.

- Sulfonyl Group Variations : Methanesulfonyl (Compound A) vs. phenylsulfonyl () groups modulate solubility and steric bulk. The smaller -SO₂CH₃ group in Compound A may improve membrane permeability compared to -SO₂Ph.

- Heterocyclic Additions : Thiazole-triazole hybrids () introduce nitrogen-rich pharmacophores, favoring antimicrobial activity but reducing CNS penetration due to increased polarity.

Table 2: Activity Comparison of Pyrazoline Derivatives

Key Observations :

- Antiviral vs. Antimicrobial : Compound A’s DEN2 protease inhibition contrasts with thiazole-triazole derivatives () showing broad-spectrum antimicrobial activity. The methanesulfonyl group may direct selectivity toward viral proteases.

- Anti-inflammatory Activity : Furyl-substituted pyrazolines () exhibit potent anti-inflammatory effects, likely due to COX-2 binding—a target less relevant to Compound A’s DEN2 focus.

Physicochemical and Pharmacokinetic Properties

Table 3: Calculated Properties of Selected Compounds

Key Observations :

- Polar Surface Area (PSA) : The methanesulfonyl group in Compound A reduces PSA (28.79 Ų) relative to phenylsulfonyl derivatives (61.83 Ų), favoring blood-brain barrier penetration.

Q & A

Q. Basic

- Spectroscopy :

- Crystallography : Single-crystal XRD resolves bond angles (e.g., C–N–C ~120°) and torsion angles, critical for confirming stereochemistry .

How do DFT studies elucidate electronic properties and reactivity?

Q. Advanced

- Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) predict charge transfer interactions. Methanesulfonyl groups lower LUMO energy, enhancing electrophilicity .

- Electrostatic Potential Maps : Highlight nucleophilic sites (e.g., pyrazole N-atoms) and electrophilic regions (fluorophenyl ring) .

- Solvent Effects : PCM models simulate polarity effects on reaction kinetics, aligning with experimental yields in polar aprotic solvents .

How are contradictions between experimental and computational data resolved?

Q. Advanced

- Parameter Refinement : Adjusting DFT functionals (e.g., B3LYP to M06-2X) improves agreement with experimental bond lengths (e.g., C–S: 1.76 Å vs. 1.78 Å) .

- Kinetic Validation : Comparing computed activation energies (ΔG‡ ~25 kcal/mol) with experimental Arrhenius plots identifies outliers .

What role do acid catalysts play in the reaction mechanism?

Q. Advanced

- Protonation Pathways : Strong acids (HCl) protonate carbonyl groups, accelerating hydrazine attack. Weak acids (AcOH) stabilize intermediates via H-bonding .

- Mechanistic Studies : In situ IR tracks enol-keto tautomerism, while DFT confirms rate-limiting steps (e.g., cyclization ΔG‡ = 18 kcal/mol) .

How can structural modifications enhance biological or chemical utility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.